![molecular formula C9H11N3O3 B11893779 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4,7-Dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-on ist eine heterocyclische Verbindung, die zur Familie der Imidazo[4,5-b]pyridine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Imidazolring beinhaltet, der mit einem Pyridinring verschmolzen ist. Das Vorhandensein von Hydroxylgruppen an den Positionen 4 und 7 sowie einer Ethylgruppe an Position 1 und einer Methylgruppe an Position 2 trägt zu seinen besonderen chemischen Eigenschaften bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Ethyl-4,7-Dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 2-Aminopyridin mit Glyoxal in Gegenwart eines sauren Katalysators, um den Imidazo[4,5-b]pyridin-Kern zu bilden. Anschließende Alkylierungs- und Hydroxylierungsschritte führen die Ethyl- bzw. Hydroxylgruppen ein .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Ethyl-4,7-Dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Der Imidazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Ethyl- und Methylgruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Reduzierte Imidazolderivate.
Substitution: Verschiedene substituierte Imidazo[4,5-b]pyridinderivate.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4,7-Dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von 1-Ethyl-4,7-Dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden und so deren Aktivität möglicherweise hemmen. Die Verbindung kann auch mit DNA und Proteinen interagieren und deren Funktion beeinflussen, was zu verschiedenen biologischen Effekten führt.
Wirkmechanismus
The mechanism of action of 1-ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Methyl-1H-imidazo[4,5-b]pyridin: Ähnliche Struktur, aber ohne die Ethyl- und Hydroxylgruppen.
4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol: Enthält zusätzliche funktionelle Gruppen und eine komplexere Struktur.
Einzigartigkeit
1-Ethyl-4,7-Dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-on ist durch sein spezifisches Substitutionsschema einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Ethyl- als auch von Hydroxylgruppen erhöht seine Reaktivität und das Potenzial für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C9H11N3O3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
1-ethyl-4,7-dihydroxy-2-methylimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H11N3O3/c1-3-11-5(2)10-9-8(11)6(13)4-7(14)12(9)15/h4,13,15H,3H2,1-2H3 |
InChI-Schlüssel |
GSXBMVYKBAEYBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC2=C1C(=CC(=O)N2O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
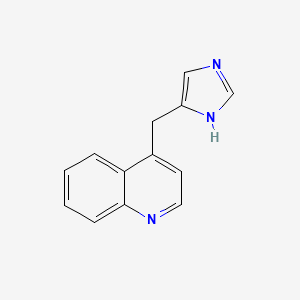
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)

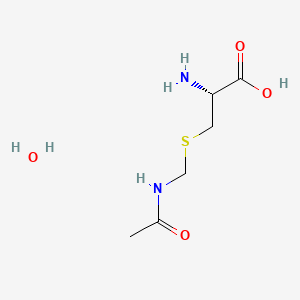
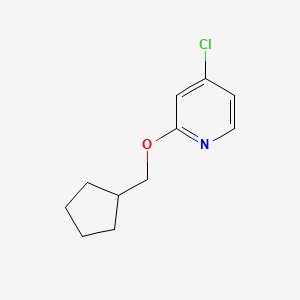


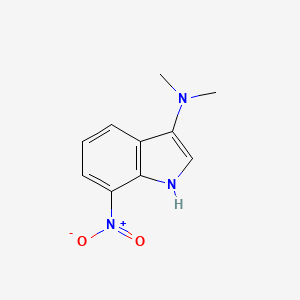
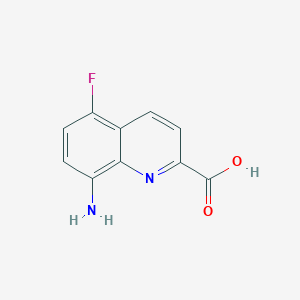
![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)

![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
